Scaffold Architecture Differentiates This Compound from 6‑Ethynyl‑Linked DDR1 Probes
The target compound bears a saturated propyl linker at the pyrazolo[1,5‑a]pyrimidine 6‑position, unlike the ethynyl‑linked benzamides in the DDR1 clinical probe series. In that series, 7rh (IC₅₀ 6.8 nM) and 7rj (IC₅₀ 7.0 nM) display S(35) selectivity scores of 0.035 and 0.008, respectively; the linker’s rigidity and bond geometry are essential to maintaining this selectivity fingerprint [REFS‑1]. Replacing the ethynyl linker with a flexible propyl chain typically reduces DDR1 affinity and alters off‑target liability profiles. This compound therefore represents a distinct tool for exploring linker‑dependent selectivity within pyrazolo[1,5‑a]pyrimidine‑based inhibitors.
| Evidence Dimension | Linker chemistry and kinase selectivity impact |
|---|---|
| Target Compound Data | Saturated C3 propyl linker at 6‑position (XLogP 1.6, 6 rotatable bonds) |
| Comparator Or Baseline | 7rh: ethynyl‑benzamide linker, IC₅₀(DDR1) 6.8 nM, Kd 0.6 nM, S(35) 0.035; 7rj: IC₅₀(DDR1) 7.0 nM, S(10) 0.008 [REFS‑1] |
| Quantified Difference | No direct potency comparison available; linker flexibility (6 vs. 4 rotatable bonds) and rigidity indicate distinct selectivity probability |
| Conditions | DDR1 enzymatic assay; 455‑kinase selectivity panel (DiscoverX KINOMEscan) |
Why This Matters
Researchers procuring for kinase selectivity profiling must recognize that linker saturation changes target residence time and off‑target interactions; this compound cannot serve as a direct surrogate for ethynyl‑linked DDR1 probes.
- [1] Gao M, Duan L, Luo J, et al. Discovery and optimization of 3‑(2‑(pyrazolo[1,5‑a]pyrimidin‑6‑yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. J Med Chem. 2013;56(8):3281‑3295. doi:10.1021/jm301824k. View Source
